

Application Notes and Protocols: BMS-663749 In Vitro Assays

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Compound of Interest

Compound Name: BMS-663749

Cat. No.: B1667233

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Introduction

BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, a novel, orally bioavailable small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) attachment.^{[1][2]} The active moiety, BMS-488043, exerts its antiviral activity by binding directly to the viral envelope glycoprotein gp120. This interaction prevents the initial attachment of the virus to the CD4 receptor on host T-cells, a critical first step in the viral entry process.^{[1][3]} Consequently, BMS-488043 effectively blocks the entry of HIV-1 into host cells, inhibiting viral replication at an early stage. Its mechanism of action is independent of viral tropism (CCR5 or CXCR4 coreceptor usage).

These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral potency, resistance profile, and mechanism of action of **BMS-663749** (assayed as its active form, BMS-488043). The assays described include a single-round infectivity assay for determining antiviral activity, an in vitro resistance selection protocol for characterizing viral escape, and a cell-cell fusion assay to confirm the mechanism of action.

Data Presentation

Antiviral Activity of BMS-488043

The antiviral activity of BMS-488043 is typically determined as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro.

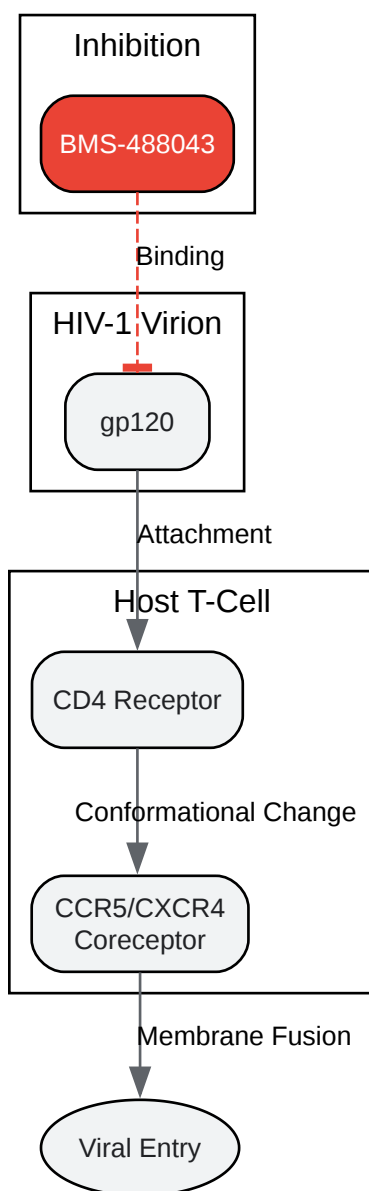
Assay Type	HIV-1 Subtype	Cell Type	Median EC50 (nmol/liter)	Reference
Phenotypic Assay	Subtype B	PBMCs	36.5	[2]
Phenotypic Assay	Subtype C	PBMCs	61.5	[2]
Phenotypic Assay	Subtype B (n=22)	PBMCs	Comparison with BMS-626529	[4] [5]
Phenotypic Assay	Non-Subtype B	PBMCs	Varied by subtype	[4]

In Vitro Resistance Profile of BMS-488043

Resistance to BMS-488043 is characterized by a fold-change in EC50 for mutant viruses compared to the wild-type virus. Specific mutations in the gp120 coding region are associated with reduced susceptibility.

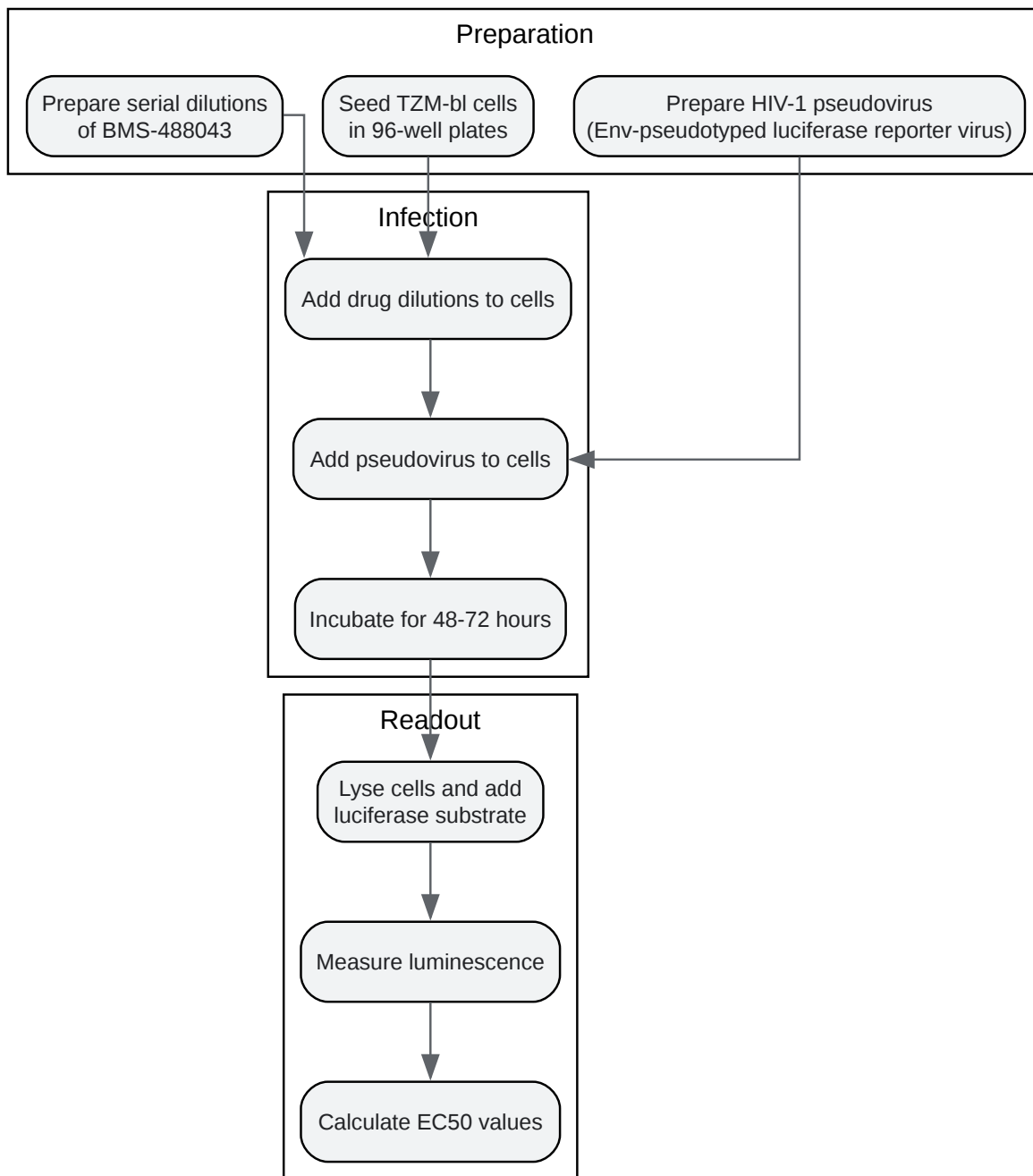
gp120 Mutation	Fold Change in EC50 (> wild-type)	Reference
V68A + S375N	>10	[1]
L116I	>10	[1]
S375I/N	>10	[1]
M426L	>10	[1]

Signaling Pathway and Experimental Workflows



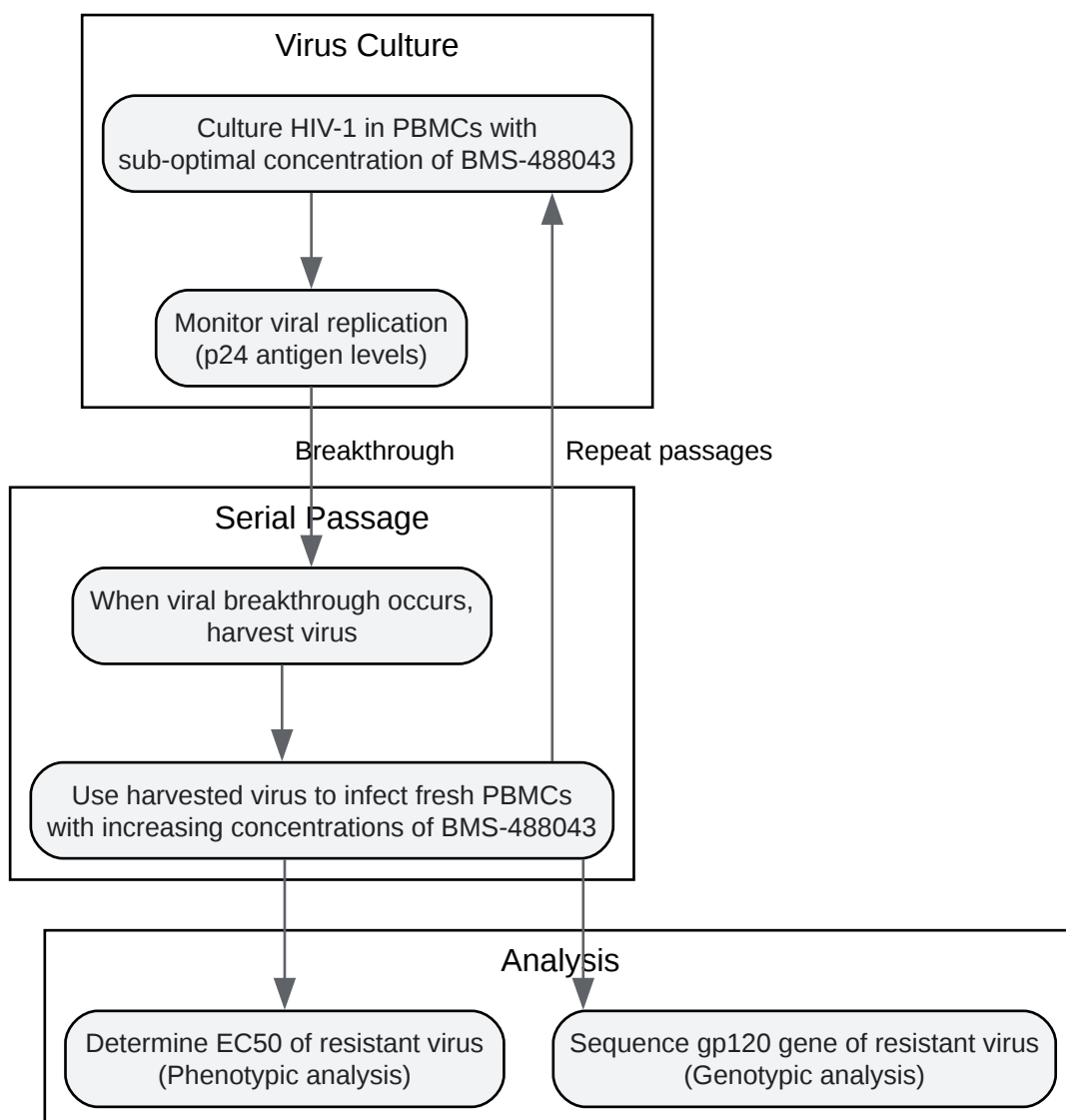
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Caption: Mechanism of action of BMS-488043 in inhibiting HIV-1 entry.



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Caption: Workflow for the single-round infectivity (luciferase) assay.



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Caption: Workflow for in vitro selection of BMS-488043 resistant HIV-1.

Experimental Protocols

Single-Round Infectivity Assay for Antiviral Activity (EC50 Determination)

This assay quantifies the ability of BMS-488043 to inhibit infection by HIV-1 Env-pseudotyped viruses in a single round of replication. The pseudoviruses contain a luciferase reporter gene, and inhibition of infection is measured as a reduction in luciferase activity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- BMS-488043
- HEK293T/17 cells
- TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
- HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)
- Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
- 96-well white, solid-bottom culture plates
- Luciferase assay reagent (e.g., Bright-Glo)
- Luminometer

Protocol:

Day 1: Production of Env-Pseudotyped Virus

- Seed HEK293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.
- Co-transfect the HEK293T/17 cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Incubate the cells at 37°C with 5% CO₂.

Day 3: Harvest of Pseudovirus and Cell Seeding

- Harvest the cell culture supernatant containing the pseudovirus 48-72 hours post-transfection.
- Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
- The virus stock can be used immediately or aliquoted and stored at -80°C. The infectivity of the virus stock should be titrated on TZM-bl cells.
- On the same day, seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1×10^4 cells per well in 100 μ L of DMEM. Incubate overnight at 37°C with 5% CO₂.

Day 4: Infection and Drug Treatment

- Prepare serial dilutions of BMS-488043 in culture medium.
- Remove the culture medium from the TZM-bl cells and add 50 μ L of the BMS-488043 dilutions to the appropriate wells. Include a "virus only" control (no drug) and a "cells only" control (no virus).
- Add 50 μ L of the diluted pseudovirus stock (at a pre-determined titer that gives a high signal-to-noise ratio) to each well, except for the "cells only" control.
- Incubate the plate at 37°C with 5% CO₂ for 48 hours.

Day 6: Luciferase Measurement

- Remove the plate from the incubator and allow it to equilibrate to room temperature.
- Add 100 μ L of luciferase assay reagent to each well.
- After 2 minutes of incubation to allow for cell lysis, measure the luminescence using a plate reader.
- Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Selection of BMS-488043 Resistant HIV-1

This protocol describes the method for generating HIV-1 variants with reduced susceptibility to BMS-488043 through serial passage in the presence of the compound.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- BMS-488043
- Wild-type HIV-1 isolate
- Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HIV-negative donors
- Phytohemagglutinin (PHA)
- Interleukin-2 (IL-2)
- RPMI 1640 medium with 10% FBS and antibiotics
- p24 antigen ELISA kit

Protocol:

- Isolate PBMCs from healthy donors and stimulate with PHA for 2-3 days.
- Infect the PHA-stimulated PBMCs with the wild-type HIV-1 isolate.
- Culture the infected cells in the presence of a starting concentration of BMS-488043, typically at or slightly above the EC50 value.
- Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
- When the p24 antigen level in the drug-treated culture begins to rise (indicating viral breakthrough), harvest the culture supernatant.
- Use the harvested virus to infect fresh PHA-stimulated PBMCs.
- Initiate the new culture with a 2- to 3-fold higher concentration of BMS-488043.

- Repeat this serial passage procedure until a significant increase in the EC50 (e.g., >10-fold) is observed for the passaged virus compared to the original wild-type virus.
- The resistant virus can then be further characterized phenotypically (EC50 determination) and genotypically (sequencing of the env gene to identify resistance-associated mutations).

Cell-Cell Fusion Assay

This assay assesses the ability of BMS-488043 to block the fusion between cells expressing the HIV-1 envelope glycoproteins and cells expressing the CD4 receptor and coreceptors.[\[2\]](#)
[\[13\]](#)

Materials:

- BMS-488043
- Effector cell line: HeLa cells co-transfected with plasmids expressing the HIV-1 envelope (gp120/gp41) and the Tat protein.
- Target cell line: HeLa cells expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
- DMEM with 10% FBS and antibiotics
- 96-well plates
- Luciferase assay reagent
- Luminometer

Protocol:

- Prepare the effector cells by co-transfecting HeLa cells with an HIV-1 envelope expression plasmid and a Tat expression plasmid.
- Seed the target cells in a 96-well plate at a density of 2×10^4 cells per well and incubate overnight.

- Prepare serial dilutions of BMS-488043 in culture medium.
- On the day of the assay, detach the effector cells using a non-enzymatic cell dissociation solution.
- Mix the effector cells with the target cells at a 1:1 ratio.
- Add the cell mixture to the wells of the 96-well plate containing the target cells and the BMS-488043 dilutions.
- Incubate the co-culture for 6-8 hours at 37°C with 5% CO₂ to allow for cell fusion. Fusion allows the Tat protein from the effector cells to enter the target cells and activate the luciferase reporter gene.
- Measure the luciferase activity as described in the single-round infectivity assay protocol.
- A reduction in luciferase activity in the presence of BMS-488043 indicates inhibition of cell-cell fusion. Calculate the 50% inhibitory concentration (IC₅₀) for fusion inhibition.

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